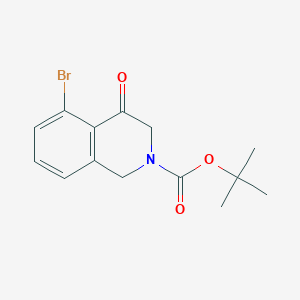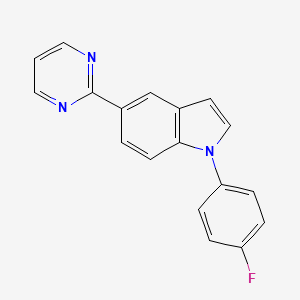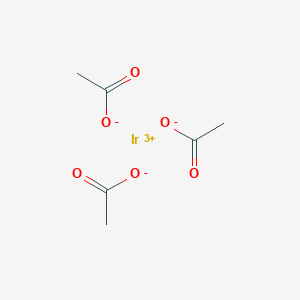
Iridium(3+);triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(3+);triacetate can be synthesized through several methods. One common approach involves reacting iridium metal powder with acetic acid. The reaction typically requires heating and the presence of an oxidizing agent to facilitate the formation of the iridium(III) acetate complex . Another method involves the reaction of an iridium compound with an alkaline compound in a protic solvent, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using iridium metal or iridium-containing compounds. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);triacetate undergoes various types of chemical reactions, including:
Reduction: It can also participate in reduction reactions, where it helps in the reduction of substrates.
Substitution: This compound can undergo substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal performance .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the substrates used. For example, in oxidation reactions, the products are often oxidized forms of the substrates, while in reduction reactions, the products are reduced forms .
Scientific Research Applications
Iridium(3+);triacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iridium(3+);triacetate involves its ability to act as a catalyst in various chemical reactions. In biological systems, it can induce oxidative stress in cells, leading to cell death. This is achieved through the generation of reactive oxygen species (ROS) that cause damage to cellular components, such as proteins, lipids, and DNA . The compound targets mitochondrial proteins, leading to changes in mitochondrial function and ultimately cell death .
Comparison with Similar Compounds
Iridium(3+);triacetate is unique compared to other iridium compounds due to its specific coordination structure and reactivity. Similar compounds include:
Iridium(III) chloride: Used in similar catalytic applications but has different solubility and reactivity properties.
Iridium(III) oxide: Known for its use in electrochemical applications, particularly in oxygen evolution reactions.
Iridium(III) carbonyl complexes: These complexes are used in homogeneous catalysis and have different photophysical properties compared to this compound.
This compound stands out due to its versatility in both chemical and biological applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H9IrO6 |
|---|---|
Molecular Weight |
369.35 g/mol |
IUPAC Name |
iridium(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Ir/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
KZLHPYLCKHJIMM-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


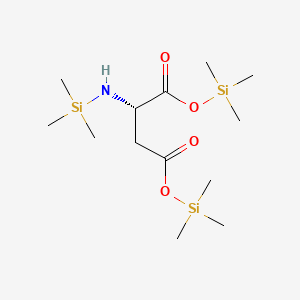
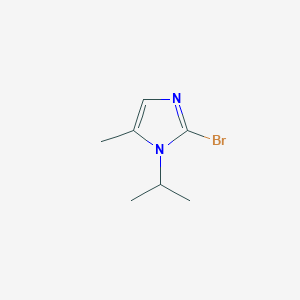
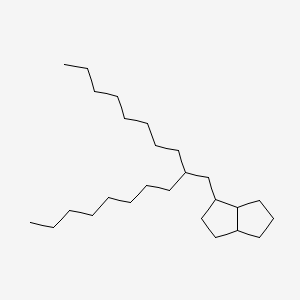
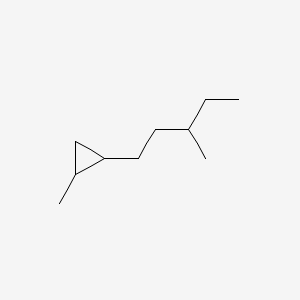
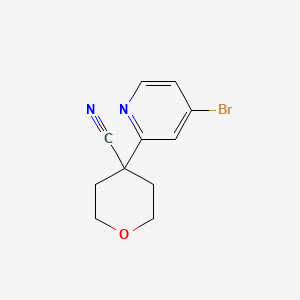

![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)

![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
